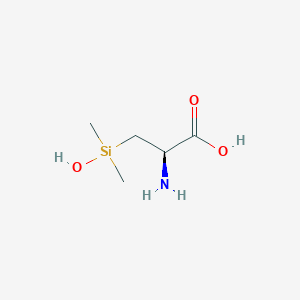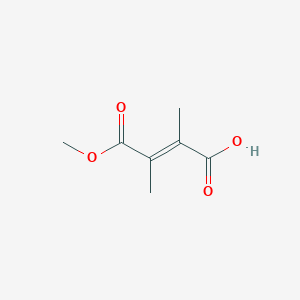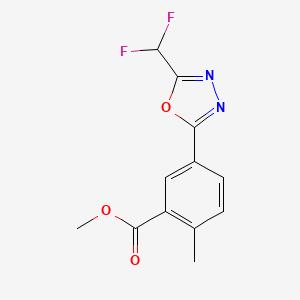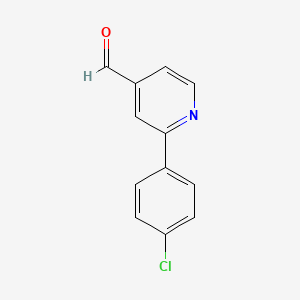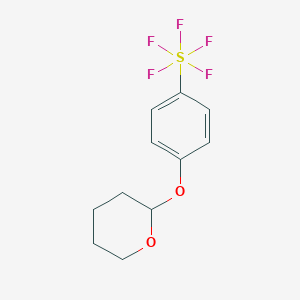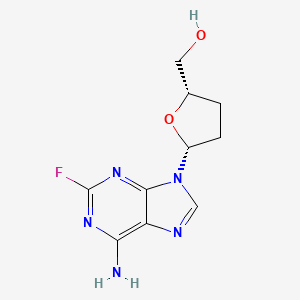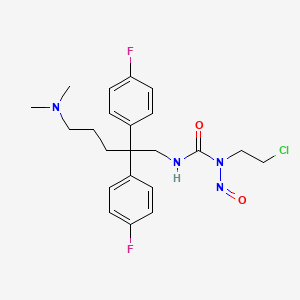
Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the formation of the urea linkage, and the addition of the nitroso group. Common reagents used in these reactions include chloroethylamine, dimethylamine, and nitrosating agents such as sodium nitrite.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form covalent bonds with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- involves its interaction with molecular targets through covalent bonding. The nitroso group can form nitrosamines, which are known to interact with DNA and proteins, potentially leading to biological effects such as mutagenesis or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2-chloroethyl)-N’-(2,2-diphenyl)ethyl-N-nitroso-
- Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)ethyl-N-nitroso-
Uniqueness
Compared to similar compounds, Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethylamino and bis(4-fluorophenyl) groups may enhance its biological activity and specificity.
Eigenschaften
CAS-Nummer |
78850-51-8 |
|---|---|
Molekularformel |
C22H27ClF2N4O2 |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl]-1-nitrosourea |
InChI |
InChI=1S/C22H27ClF2N4O2/c1-28(2)14-3-12-22(17-4-8-19(24)9-5-17,18-6-10-20(25)11-7-18)16-26-21(30)29(27-31)15-13-23/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
YXERUDITAZTWMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


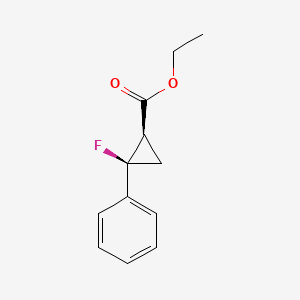
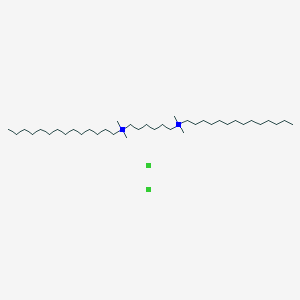
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
